

IUPAC name and synonyms for 2-Butynal

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Compound of Interest

Compound Name: 2-Butynal

Cat. No.: B073574

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An In-depth Technical Guide to 2-Butynal

This guide provides a comprehensive overview of **2-Butynal**, including its nomenclature, physicochemical properties, and key experimental protocols relevant to its synthesis and reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Synonyms

The compound with the chemical structure $\text{CH}_3\text{C}\equiv\text{CCHO}$ is formally known by its IUPAC name, but-2-ynal.^{[1][2]} It is also recognized by a variety of synonyms in chemical literature and databases. Understanding these alternative names is crucial for exhaustive literature searches and clear communication in a research context.

Common Synonyms:

- 2-Butyn-1-al
- Tetrolaldehyde^[1]
- Methylacetylene aldehyde
- Methylpropionic aldehyde
- 1-Formyl-1-propyne^[1]

Physicochemical Data

A summary of the key physical and chemical properties of **2-Butynal** is presented in the table below. These data are essential for planning experiments, understanding the compound's behavior in different environments, and for analytical characterization.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₄ O	[1][2]
Molecular Weight	68.07 g/mol	[1][2]
CAS Number	1119-19-3	[1]
Appearance	Assumed to be a liquid at room temperature	
Melting Point	-26 °C	
Boiling Point	Not precisely determined, varies with pressure	
Density	0.905 g/cm ³	
InChI	InChI=1S/C4H4O/c1-2-3-4-5/h4H,1H3	[1]
InChIKey	REJPDMLLCDXIOV-UHFFFAOYSA-N	[1]
SMILES	CC#CC=O	[2]

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of **2-Butynal** are provided below. These protocols are representative of standard organic chemistry laboratory practices.

Synthesis of 2-Butynal via Oxidation of 2-Butyn-1-ol

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[3][4]

Materials:

- 2-Butyn-1-ol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (CH_2Cl_2)
- Silica gel
- Anhydrous diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
- Rotary evaporator

Procedure:

- In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
- To this stirred suspension, add a solution of 2-butyn-1-ol (1 equivalent) in anhydrous dichloromethane dropwise over a period of 10-15 minutes.
- Allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

- Filter the mixture through a pad of silica gel to remove the chromium byproducts. Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.
- Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- The crude **2-Butynal** can be further purified by distillation or column chromatography if necessary.

Reaction of 2-Butynal with a Grignard Reagent

Grignard reagents are potent nucleophiles that readily react with the electrophilic carbonyl carbon of aldehydes to form secondary alcohols.^{[5][6][7][8]} This protocol outlines the general procedure for the reaction of **2-Butynal** with an alkyl or aryl magnesium halide.

Materials:

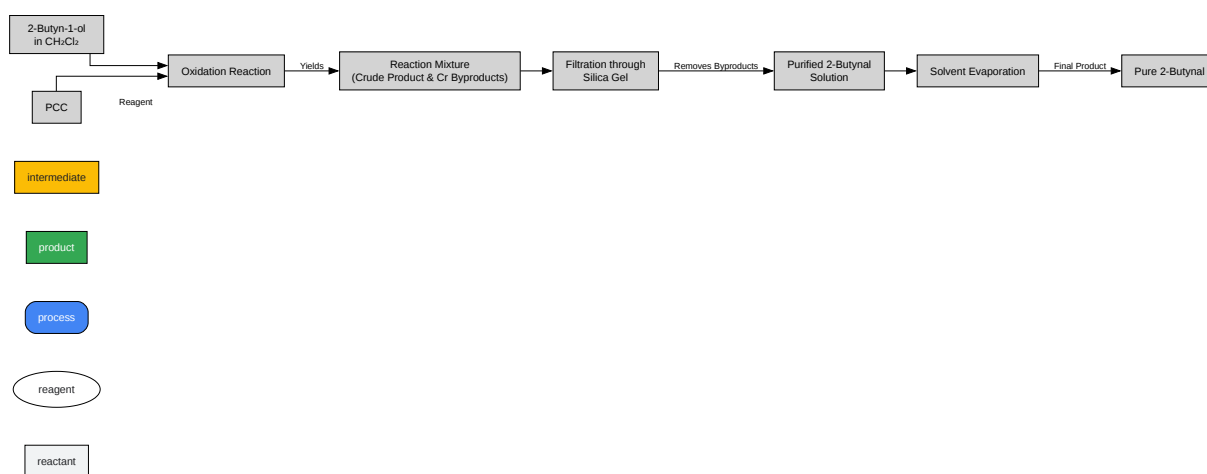
- **2-Butynal**
- Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, dissolve **2-Butynal** (1 equivalent) in anhydrous diethyl ether.
- Cool the solution in an ice bath to 0 °C.
- Add the Grignard reagent (1.1 equivalents) dropwise from the addition funnel to the stirred solution of **2-Butynal**, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude secondary alcohol product.
- Purify the product by column chromatography or distillation.

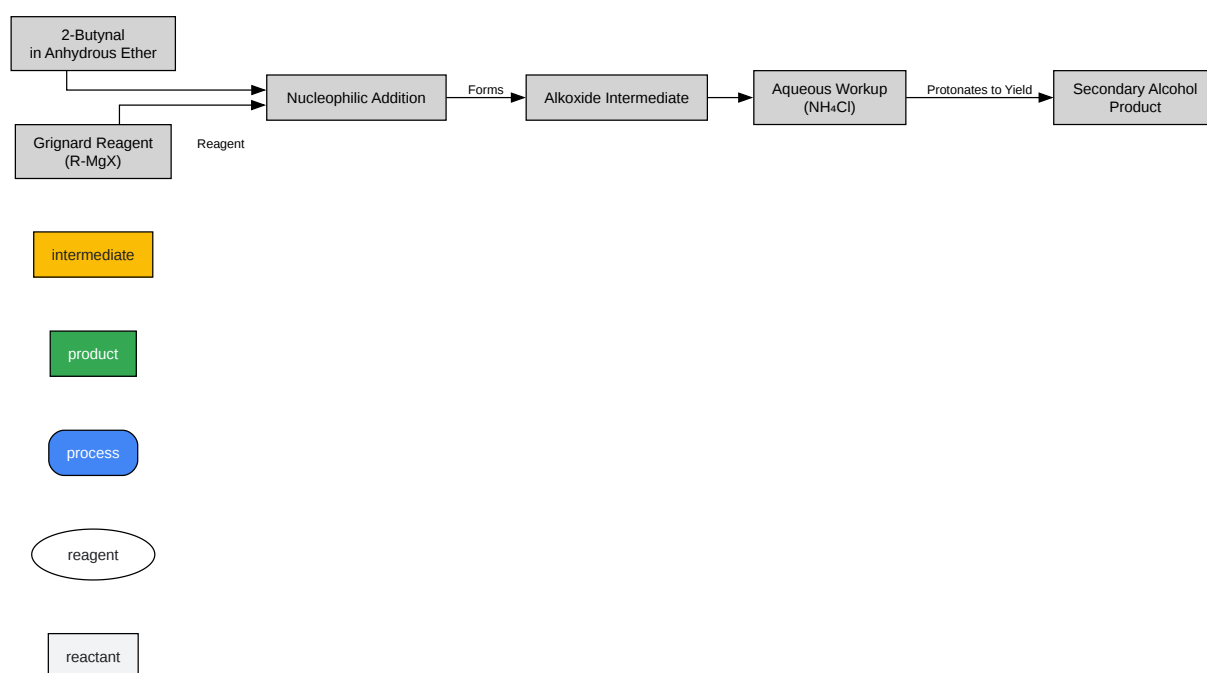
Visualized Workflow and Pathways

The following diagrams illustrate key processes related to **2-Butynal**.



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Caption: Synthetic workflow for **2-Butynal** from 2-Butyn-1-ol.



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Caption: Reaction pathway of **2-Butynal** with a Grignard reagent.

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